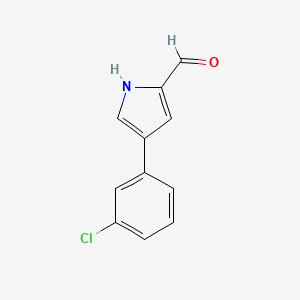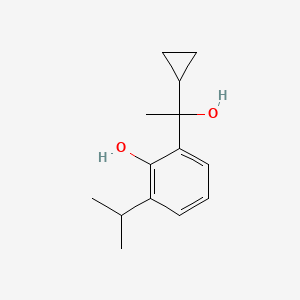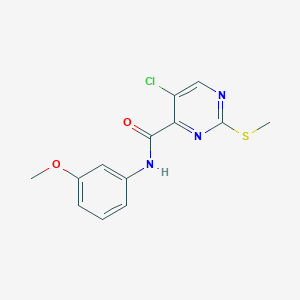
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a methoxyphenyl group at the N-position, a methylsulfanyl group at the 2nd position, and a carboxamide group at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrimidine-4-carboxylic acid and 3-methoxyaniline.
Formation of Intermediate: The 5-chloropyrimidine-4-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with 3-methoxyaniline to form the intermediate 5-chloro-N-(3-methoxyphenyl)pyrimidine-4-carboxamide.
Methylation: The intermediate is further methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the methylsulfanyl group at the 2nd position, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
化学反应分析
Types of Reactions
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyrimidine derivatives
科学研究应用
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological functions of pyrimidine derivatives and their interactions with cellular targets.
Chemical Biology: Researchers use this compound to investigate the mechanisms of action of pyrimidine-based drugs and to develop new therapeutic agents.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of 5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .
相似化合物的比较
Similar Compounds
5-chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide: Similar structure with a thiophenesulfonamide group instead of a methylsulfanyl group.
5-chloro-N-(3-methoxyphenyl)-2-methylaniline: Similar structure with a methylaniline group instead of a methylsulfanyl group.
Uniqueness
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
325724-88-7 |
|---|---|
分子式 |
C13H12ClN3O2S |
分子量 |
309.77 g/mol |
IUPAC 名称 |
5-chloro-N-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2S/c1-19-9-5-3-4-8(6-9)16-12(18)11-10(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18) |
InChI 键 |
RPDKQBBXBJDCCA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
溶解度 |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)
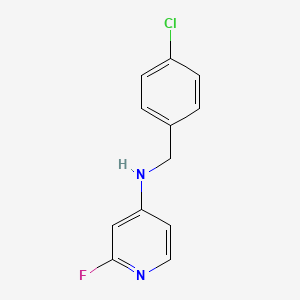

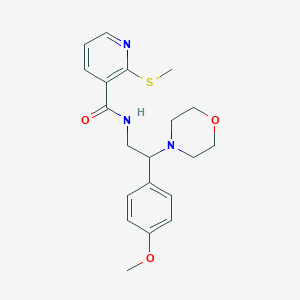
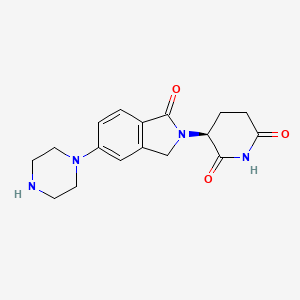
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)

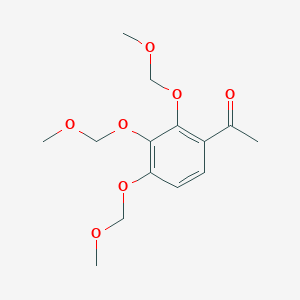
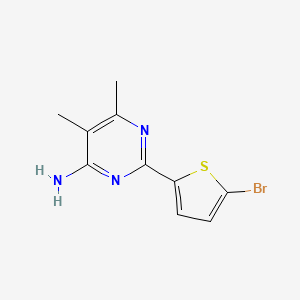

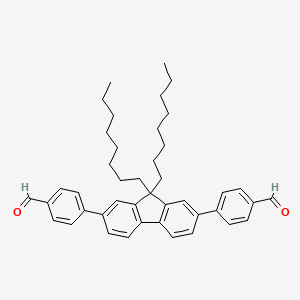
![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
